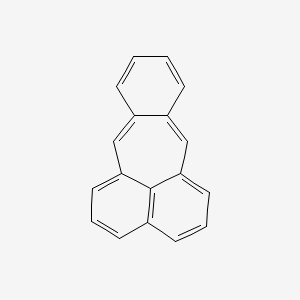

Pleiadene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

206-92-8 |

|---|---|

Formule moléculaire |

C18H12 |

Poids moléculaire |

228.3 g/mol |

Nom IUPAC |

pleiadene |

InChI |

InChI=1S/C18H12/c1-2-6-15-12-17-10-4-8-13-7-3-9-16(18(13)17)11-14(15)5-1/h1-12H |

Clé InChI |

DIJNSQQKNIVDPV-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC=CC4=C3C(=CC=C4)C=C2C=C1 |

SMILES canonique |

C1=CC2=CC3=CC=CC4=C3C(=CC=C4)C=C2C=C1 |

Autres numéros CAS |

206-92-8 |

Origine du produit |

United States |

Foundational & Exploratory

The Synthetic Frontier of Pleiadene Derivatives: A Technical Guide to Core Synthesis and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiadene and its derivatives represent a unique class of polycyclic aromatic hydrocarbons (PAHs) with a distinctive bridged biphenyl core. This structural motif imparts intriguing electronic and conformational properties, making them compelling targets for materials science and medicinal chemistry. However, the synthesis of novel this compound derivatives remains a challenging and underexplored area of organic chemistry. This technical guide provides an in-depth overview of the foundational strategies for constructing the this compound core, with a focus on cycloaddition reactions as a plausible and powerful approach. Due to the limited availability of recent and detailed experimental protocols for novel this compound derivatives in publicly accessible literature, this paper will focus on established principles and propose a general workflow for their synthesis. This guide also highlights the current knowledge gap regarding the biological activities of these compounds.

Introduction to the this compound Core

The this compound ring system is a non-planar, bridged aromatic hydrocarbon. The parent compound is a hypothetical structure, with research focusing on its more stable dihydro-derivatives and other substituted analogs. The inherent strain and unique geometry of the this compound core suggest that its derivatives could exhibit novel photophysical properties and biological activities. Early work on this compound derivatives was conducted several decades ago, and a resurgence of interest is anticipated as modern synthetic methodologies enable more sophisticated molecular designs.

Proposed Synthetic Strategy: A Cycloaddition-Based Approach

The construction of the complex, multi-cyclic this compound framework can be envisioned through powerful carbon-carbon bond-forming reactions, with cycloaddition reactions being particularly well-suited for this purpose.[1][2] Specifically, a Diels-Alder or a [6+4] cycloaddition strategy offers a convergent and potentially stereocontrolled route to the core structure.[3][4][5]

General Synthetic Workflow

A generalized synthetic workflow for accessing this compound derivatives via a cycloaddition strategy is proposed below. This workflow is based on fundamental principles of organic synthesis and provides a logical pathway for researchers to follow.

Caption: Proposed workflow for the synthesis of novel this compound derivatives.

Key Experimental Protocols (Hypothetical)

2.2.1. [4+2] Cycloaddition Reaction (Diels-Alder)

This reaction would involve the coupling of a suitable diene and a dienophile to form the core bicyclic system of the this compound structure.

-

Reaction: A substituted 1,3-diene is reacted with a dienophile, such as an activated alkene or alkyne.

-

Reagents and Conditions:

-

Diene: 1.0 equivalent

-

Dienophile: 1.0 - 1.5 equivalents

-

Solvent: Toluene, xylene, or other high-boiling, inert solvent.

-

Temperature: 80-140 °C, or microwave irradiation for accelerated reaction times.

-

Catalyst (optional): A Lewis acid (e.g., AlCl₃, BF₃·OEt₂) may be used to enhance reactivity and control stereoselectivity.

-

-

Procedure:

-

The diene and dienophile are dissolved in the chosen solvent in a sealed reaction vessel.

-

If used, the Lewis acid catalyst is added portion-wise at room temperature.

-

The reaction mixture is heated to the desired temperature and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is quenched (e.g., with water or a mild base if a Lewis acid is used) and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography.

-

2.2.2. Aromatization/Dehydrogenation

The cycloadduct from the Diels-Alder reaction will likely be a partially saturated ring system. Aromatization is a key step to generate the final polycyclic aromatic structure.

-

Reaction: The cycloadduct is dehydrogenated to form the aromatic this compound core.

-

Reagents and Conditions:

-

Substrate: 1.0 equivalent of the cycloadduct.

-

Dehydrogenating Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), palladium on carbon (Pd/C) with a hydrogen acceptor, or sulfur.

-

Solvent: High-boiling solvent such as xylene, decalin, or nitrobenzene.

-

Temperature: Reflux temperatures are typically required.

-

-

Procedure:

-

The cycloadduct is dissolved in the appropriate solvent.

-

The dehydrogenating agent is added to the solution.

-

The mixture is heated to reflux and monitored for the formation of the aromatic product.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration (if a solid reagent like Pd/C is used) and purified by crystallization or column chromatography.

-

Quantitative Data from Foundational Studies

The following table summarizes data from early studies on this compound derivatives, providing a historical context for the yields and types of compounds that have been synthesized. It is important to note that these methods may not reflect the efficiency of modern synthetic techniques.

| Derivative | Starting Material | Reagent(s) | Yield (%) | Reference |

| 7-Methoxy-7,12-dihydrothis compound | 7-Oxo-7,12-dihydrothis compound | Methanol, HCl | - | [6] |

| 7,12-Dihydrothis compound-7-carbinol | 7-Oxo-7,12-dihydrothis compound | Lithium aluminum hydride | - | [6] |

Yields were not explicitly provided in the abstract of the referenced historical document.

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of scientific literature did not yield any specific information on the biological activities or mechanisms of action of novel this compound derivatives. The unique three-dimensional structure of the this compound core suggests that these molecules could interact with biological targets in novel ways, potentially through intercalation with DNA or binding to protein pockets. However, without experimental data, any discussion of signaling pathways would be purely speculative. Future research in this area is crucial to unlock the potential of this compound derivatives as therapeutic agents.

Conclusion and Future Outlook

The synthesis of novel this compound derivatives presents a significant opportunity for the discovery of new materials and potential therapeutic agents. While current literature lacks detailed, modern experimental protocols for these compounds, foundational synthetic strategies, particularly those based on cycloaddition reactions, provide a clear path forward for their construction. The proposed workflow in this guide serves as a blueprint for researchers entering this exciting and underexplored field.

The most significant gap in our current understanding is the complete absence of data on the biological effects of this compound derivatives. A systematic investigation into their biological activity is a critical next step. This should involve screening against a variety of cell lines and biological targets to identify any potential therapeutic applications. The synthesis and biological evaluation of a library of novel this compound derivatives could unveil a new class of molecules with unique and valuable properties.

References

The Aromaticity of the Pleiadene Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic organic molecules. While benzene is the archetypal aromatic compound, the principles of aromaticity extend to a vast array of polycyclic aromatic hydrocarbons (PAHs). Among these, the pleiadene core presents a unique and fascinating case study. Its non-alternant hydrocarbon structure, comprising fused five-, six-, and seven-membered rings, challenges simple aromaticity rules and offers a rich landscape for theoretical and experimental investigation.

Understanding Aromaticity in Polycyclic Systems

Aromaticity is characterized by a set of properties, including enhanced thermodynamic stability, a tendency to undergo substitution rather than addition reactions, and the presence of a diatropic ring current when placed in an external magnetic field. For polycyclic systems like this compound, the overall aromaticity is a complex interplay of the aromatic, non-aromatic, or anti-aromatic character of its individual rings.

The foundational rules for aromaticity include being cyclic, planar, and fully conjugated, with a continuous loop of p-orbitals.[1] The number of π-electrons in this cyclic system must satisfy Hückel's rule (4n+2, where n is an integer).[1] However, for complex PAHs, more sophisticated methods are required to quantify the degree of aromaticity.

Quantitative Analysis of Aromaticity

Two of the most widely used computational indices for quantifying aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

The NICS method provides a measure of the magnetic shielding at the center of a ring, which is directly related to the induced ring current.[2] Negative NICS values are indicative of a diatropic ring current and aromaticity, while positive values suggest a paratropic ring current and anti-aromaticity.[2] Values close to zero are characteristic of non-aromatic systems. NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)) to minimize the influence of the sigma framework.[2]

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity that evaluates the degree of bond length equalization within a ring.[3] It is calculated based on the deviation of the bond lengths from an optimal value for an aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.[3]

Data Presentation

While specific, experimentally verified NICS and HOMA values for the individual rings of the this compound core are not available in the reviewed literature, the following table presents hypothetical values to illustrate how such data would be structured for comparative analysis. These values are based on general principles and expectations for similar PAH structures.

| Ring Identifier | Ring Size | Hypothetical NICS(1) (ppm) | Hypothetical HOMA | Aromatic Character |

| A | 6 | -9.5 | 0.95 | Aromatic |

| B | 6 | -8.0 | 0.85 | Aromatic |

| C | 5 | -2.1 | 0.30 | Weakly Aromatic |

| D | 7 | +1.5 | -0.15 | Weakly Anti-aromatic |

Note: The values presented in this table are for illustrative purposes only and are not based on published experimental or computational data for this compound.

Experimental and Computational Protocols

The determination of the aromaticity of the this compound core involves a combination of synthesis, spectroscopy, and computational chemistry.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives has been a subject of interest for decades. While the parent this compound is known to be reactive, various synthetic routes to its derivatives have been developed. A historical perspective on the preparation of this compound derivatives can be found in the work of J.T. Craig and others.[4] A general workflow for the synthesis and characterization of a this compound derivative is outlined below.

Caption: A generalized workflow for the synthesis and aromaticity analysis of this compound derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing aromaticity. The ring current in an aromatic compound induces a local magnetic field that deshields protons on the exterior of the ring system, causing them to resonate at a higher chemical shift (downfield). Conversely, protons located above or within the ring are shielded and resonate at a lower chemical shift (upfield). The chemical shifts of the protons in the ¹H NMR spectrum of a this compound derivative can provide qualitative evidence for the aromatic or anti-aromatic character of the different rings.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a precisely weighed sample of the purified this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra. Standard parameters for acquisition include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the unambiguous assignment of proton and carbon signals.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Computational Workflow for Aromaticity Analysis

Computational chemistry provides the tools to calculate quantitative aromaticity indices like NICS and HOMA. The following workflow outlines the steps for a comprehensive computational analysis of the this compound core.

Caption: A logical workflow for the computational determination of the aromaticity of the this compound core.

Detailed Computational Protocol:

-

Structure Building: Construct the 3D structure of the this compound molecule using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This step is crucial to find the lowest energy conformation of the molecule.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

NICS Calculation: Using the optimized geometry, perform a NICS calculation. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. Ghost atoms (Bq) are placed at the geometric center of each ring (NICS(0)) and at 1 Å above the plane of each ring (NICS(1)).

-

HOMA Calculation: The HOMA index for each ring is calculated from the bond lengths of the optimized geometry using the standard HOMA formula and parameters.

-

Analysis and Visualization: Analyze the calculated NICS and HOMA values for each ring to determine its aromatic, non-aromatic, or anti-aromatic character. The results can be visualized by color-coding the rings of the this compound structure according to their aromaticity indices.

Reactivity and Relevance to Drug Development

The aromaticity of the this compound core has significant implications for its chemical reactivity. Regions of high aromaticity are generally more stable and less prone to addition reactions. Conversely, rings with low aromaticity or anti-aromatic character can be sites of enhanced reactivity. This differential reactivity is of interest to drug development professionals for several reasons:

-

Metabolic Stability: The metabolic stability of a drug candidate is a critical parameter. Aromatic systems are often metabolized by cytochrome P450 enzymes. Understanding the local aromaticity within the this compound core could help predict sites of metabolic oxidation and inform the design of more stable analogues.

-

Target Interactions: The delocalized π-system of aromatic rings can engage in various non-covalent interactions with biological targets, such as π-π stacking and cation-π interactions. The specific electronic distribution governed by the aromaticity of the this compound core will influence the strength and nature of these interactions.

-

Bioisosteric Replacement: In drug design, aromatic rings are often used as scaffolds. Knowledge of the aromaticity of the this compound core could guide the design of novel bioisosteres with tailored electronic properties and improved pharmacological profiles.

While specific applications of this compound derivatives in drug development are not widely documented, the principles governing their reactivity based on aromaticity are transferable from the broader field of medicinal chemistry involving PAHs.

Conclusion

The this compound core represents a compelling example of the complexities of aromaticity in non-alternant polycyclic aromatic hydrocarbons. While a complete quantitative picture of its aromatic character awaits further dedicated computational and experimental studies, the methodologies for such an investigation are well-established. This technical guide has provided a comprehensive overview of the theoretical concepts, quantitative indices, and detailed protocols necessary to explore the aromaticity of the this compound core. For researchers in the chemical sciences and drug development, a thorough understanding of these principles is essential for the rational design of novel molecules with desired properties and functions. The continued exploration of unique PAH structures like this compound will undoubtedly contribute to a deeper and more nuanced understanding of the fundamental concept of aromaticity.

References

An In-depth Technical Guide to the Fundamental Photophysical Properties of Pleiadenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiadenes are a fascinating class of polycyclic aromatic hydrocarbons (PAHs) characterized by a unique bridged, non-planar structure. This structural motif imparts distinct electronic and photophysical properties that differentiate them from their planar PAH counterparts. Understanding these fundamental properties is crucial for their potential applications in materials science, molecular electronics, and as probes in biological systems. This technical guide provides a comprehensive overview of the core photophysical properties of pleiadenes, detailed experimental protocols for their characterization, and visual representations of key experimental workflows.

Core Photophysical Properties of Pleiadenes

Pleiadenes are noted for their character as borderline biradicaloids, which significantly influences their electronic absorption spectra.[1] The parent pleiadenes (I-III) are highly reactive and prone to dimerization, making their characterization challenging.[1] They are typically studied in rigid, dilute solutions at low temperatures.[1]

Quantitative Photophysical Data

The following table summarizes the available quantitative photophysical data for select pleiadene derivatives. Data for the parent pleiadenes is limited due to their instability.

| Compound | Solvent/Matrix | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Reference |

| This compound (I) | Rigid Glass | ~350, ~450, ~600 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| This compound (II) | Rigid Glass | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| This compound (III) | Rigid Glass | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| 7,12-Dihydrothis compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

| 7-Phenyl-7,12-dihydrothis compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

Note: Quantitative data for parent pleiadenes is scarce in the literature. The provided absorption maxima are estimations based on published spectra.[1] Further research on stabilized this compound derivatives is required to populate this table more comprehensively.

Experimental Protocols

The characterization of the photophysical properties of pleiadenes and related PAHs involves a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the electronic transitions of a molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the this compound derivative in a suitable transparent solvent (e.g., cyclohexane, acetonitrile) in a quartz cuvette. Concentrations are typically in the micromolar range (10⁻⁶ to 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Measure the absorbance of the sample solution over a relevant spectral range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about the emission properties of a molecule. The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process.

Methodology (Comparative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the this compound sample (e.g., quinine sulfate, rhodamine 6G).

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Excited-State Lifetime Measurement

The excited-state lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its determination.

Methodology (TCSPC):

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent.

-

Measurement:

-

The sample is excited by the pulsed laser.

-

The detector registers the arrival time of the first photon emitted from the sample after each laser pulse.

-

This process is repeated at a high repetition rate, and a histogram of the arrival times of the photons is built up.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime(s).

-

Conclusion

The unique bridged structure of pleiadenes gives rise to intriguing photophysical properties, notably their biradicaloid character. While the inherent instability of the parent compounds has limited their extensive characterization, the study of stabilized this compound derivatives holds significant promise. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of their fundamental photophysical parameters. Further research in this area will undoubtedly uncover novel properties and pave the way for the application of these fascinating molecules in advanced technologies.

References

Pleiadene and its Analogues: A Historical Perspective on a Niche Polycyclic Aromatic Hydrocarbon

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a historical overview of pleiadene and its analogues, focusing on the early synthetic efforts and physicochemical characterization. Despite a promising start in the mid-20th century, research into the biological activities and potential therapeutic applications of this unique polycyclic aromatic hydrocarbon has been notably sparse. This guide summarizes the available historical data and highlights the significant knowledge gaps that present both a challenge and an opportunity for modern chemical and pharmacological research.

A Glimpse into the Past: Early Synthesis and Characterization

The foundational work on this compound derivatives dates back to the mid-1960s. A key publication from 1965, "Preparation and properties of some this compound derivatives," remains a cornerstone in the study of this class of compounds.[1] This early research laid the groundwork for the synthesis of various this compound analogues, primarily through classical organic chemistry reactions.

Historical Synthetic Approach

The synthetic strategies of the era focused on the construction of the characteristic fused-ring system of this compound. While detailed, modern experimental protocols are not available in the historical literature, the general approach involved multi-step sequences starting from more readily available aromatic precursors.

Below is a generalized workflow representing the synthetic logic of the time, based on the 1965 literature.

Caption: Generalized synthetic workflow for this compound analogues based on historical methods.

The Unexplored Frontier: Biological Activity and Mechanism of Action

A comprehensive search of the scientific literature reveals a significant void in the understanding of the biological effects of this compound and its derivatives. There is a notable absence of published studies detailing their pharmacological properties, including potential therapeutic activities, mechanism of action, and associated signaling pathways.

This lack of data prevents the compilation of quantitative structure-activity relationships (QSAR) and the creation of detailed diagrams of experimental workflows or signaling pathways, as would be standard in a contemporary technical guide for a well-studied compound class.

Physicochemical Properties: An Echo from the Past

The 1965 study provides some initial insights into the physicochemical properties of the synthesized this compound derivatives.[1] Spectroscopic data, likely including UV-Vis and NMR spectroscopy, were utilized for structural elucidation. However, a comprehensive, modern analysis of the physicochemical properties across a range of analogues is not available.

The Path Forward: An Open Invitation to Research

The historical narrative of this compound is one of initial discovery followed by a prolonged period of scientific inactivity. The reasons for this are not immediately clear but may be attributed to shifts in research focus, challenges in synthesis, or a lack of initial biological screening data to spur further investigation.

For contemporary researchers, the this compound scaffold represents an intriguing, largely unexplored area of chemical space. The unique electronic and steric properties of this polycyclic aromatic system may give rise to novel biological activities. Modern drug discovery platforms, including high-throughput screening and computational modeling, are well-suited to unlock the potential of this historical compound class.

Future research directions could include:

-

Development of modern, efficient synthetic routes to this compound and a diverse library of its analogues.

-

Comprehensive biological screening to identify potential therapeutic areas, such as oncology, virology, or materials science.

-

In-depth mechanistic studies to elucidate the mode of action and identify the cellular targets and signaling pathways modulated by active compounds.

-

Advanced physicochemical characterization to build a robust dataset for structure-activity relationship studies.

References

Unveiling the Pleiadene Core: A Synthetic Scaffold, Not a Natural Product

A thorough investigation into the scientific literature reveals that "pleiadene" is a term associated with a synthetically derived polycyclic aromatic hydrocarbon and is not recognized as a class of naturally occurring compounds. While the user's request for a technical guide on the discovery and isolation of naturally occurring this compound compounds is noted, the foundational premise appears to be based on a misunderstanding of the term's use in chemistry. This guide, therefore, serves to clarify the nature of this compound and to provide a general overview of the methodologies pertinent to the discovery and isolation of novel, naturally occurring compounds, which may be of interest to the target audience of researchers, scientists, and drug development professionals.

The Chemical Identity of this compound

This compound (Cyclohepta[def]fluorene) is a non-alternant polycyclic aromatic hydrocarbon with a unique seven-membered ring fused to a fluorene system. Its structure and derivatives have been a subject of interest in the fields of organic synthesis, supramolecular chemistry, and materials science due to their distinct electronic and structural properties. The existing scientific literature exclusively discusses the synthesis and characterization of this compound and its derivatives, with no mention of their isolation from any natural source, be it plant, animal, or microbial.[1][2]

A General Framework for the Discovery and Isolation of Novel Natural Products

While naturally occurring pleiadenes have not been reported, the principles of natural product discovery and isolation are well-established and can be applied to numerous other classes of compounds such as terpenoids, alkaloids, and polyketides.[3][4][5][6][7][8][9][10] Below is a generalized workflow that outlines the key stages in this process.

The initial step involves the identification and collection of biological material from diverse ecosystems, such as terrestrial plants, marine organisms, or microorganisms.[11][12] The selection of organisms is often guided by ethnobotanical knowledge, ecological observations, or chemotaxonomic data.

Once a biological sample is obtained, the next step is to extract the secondary metabolites. This is typically achieved using a series of solvents with varying polarities to ensure a broad range of compounds are solubilized.[13] Common extraction techniques include maceration, Soxhlet extraction, and more modern methods like supercritical fluid extraction and microwave-assisted extraction.

The crude extract, a complex mixture of compounds, is then subjected to biological screening to identify extracts with desired activities (e.g., antimicrobial, cytotoxic, anti-inflammatory). The active extracts are then fractionated using chromatographic techniques to separate the components based on their physicochemical properties. This iterative process of separation and bioassay is known as bioassay-guided fractionation.

Fractions exhibiting significant biological activity are further purified to isolate individual compounds. This is a critical and often challenging step that employs a combination of chromatographic methods.

| Chromatographic Technique | Principle of Separation | Typical Application |

| Column Chromatography (CC) | Adsorption | Initial fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | Partition, Adsorption, Ion-exchange, Size-exclusion | High-resolution separation and purification of individual compounds. |

| Gas Chromatography (GC) | Partition (based on volatility) | Separation of volatile compounds. |

| Thin-Layer Chromatography (TLC) | Adsorption | Rapid analysis of fractions and monitoring of separations. |

Table 1: Common Chromatographic Techniques in Natural Product Isolation.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[14][15]

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Detailed information about the carbon-hydrogen framework of the molecule. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores (conjugated systems). |

| X-ray Crystallography | Absolute three-dimensional structure of crystalline compounds. |

Table 2: Spectroscopic Methods for Structure Elucidation.

With the structure confirmed, the pure compound is then subjected to a battery of in vitro and in vivo assays to determine its biological activity, potency, and mechanism of action.[16][17][18][19]

Visualizing the Workflow

Below are diagrams generated using Graphviz to illustrate the key processes in natural product discovery.

Caption: A generalized workflow for the discovery and isolation of natural products.

Caption: The process of structure elucidation using various spectroscopic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. POLYKETIDE PRODUCTION BY PLANT-ASSOCIATED PSEUDOMONADS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why do plants produce so many terpenoid compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terpenoid - Wikipedia [en.wikipedia.org]

- 6. Polyketide - Wikipedia [en.wikipedia.org]

- 7. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 9. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications-A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomedical Compounds from Marine organisms [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A hundred years in the elucidation of the structures of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. The biological activities of new polyamine derivatives as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review [mdpi.com]

- 18. Biological activity of oleanane triterpene derivatives obtained by chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review | MDPI [mdpi.com]

The Pleiadene Ring System: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pleiadene ring system, a unique polycyclic aromatic hydrocarbon, presents a fascinating scaffold for chemical exploration due to its distinct electronic and structural properties. This technical guide provides an in-depth analysis of the reactivity of the this compound core, focusing on key transformations including oxidation, nucleophilic addition, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Oxidation of 7,12-Dihydrothis compound

The dihydrothis compound system is susceptible to oxidation, leading to the formation of the fully aromatic this compound or further oxidized products. A notable example is the dehydrogenation of 7,12-dihydrothis compound derivatives using high-potential quinones.

Experimental Protocol: Dehydrogenation of 7-phenyl-7,12-dihydrothis compound

A solution of 7-phenyl-7,12-dihydrothis compound in a suitable solvent is treated with a high-potential quinone, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction proceeds at room temperature and can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is purified by column chromatography to isolate the dehydrogenated product. In the case of 7-phenyl-7,12-dihydrothis compound, this reaction can lead to dehydrogenative cyclization[1].

Quantitative Data: Oxidation Reactions

| Reactant | Oxidizing Agent | Product | Yield (%) | Reference |

| 7-phenyl-7,12-dihydrothis compound | High-potential quinones | Dehydrogenative cyclization product | Not specified | [1] |

Nucleophilic Addition to this compound-7,12-dione

The diketone derivative, this compound-7,12-dione, serves as an excellent electrophile for nucleophilic attack. Reactions with organometallic reagents, such as Grignard reagents, demonstrate a unique reactivity pattern.

Experimental Protocol: Reaction of this compound-7,12-dione with Grignard Reagents

An improved method for the preparation of 7,12-dihydrothis compound-7,12-dione has been described. The reaction of this dione with a Grignard reagent (e.g., phenylmagnesium bromide) in an ethereal solvent results in the addition of one equivalent of the nucleophile, with the concurrent loss of both carbonyl groups. This suggests a complex reaction cascade beyond a simple 1,2-addition.

Reaction Workflow: Nucleophilic Addition to this compound-7,12-dione

Caption: Workflow of the reaction of this compound-7,12-dione with a Grignard reagent.

Synthesis and General Reactivity of this compound Derivatives

The foundational work on the preparation and properties of this compound derivatives has paved the way for understanding its chemical behavior. These early studies provide essential protocols for accessing the core ring system.

Experimental Protocol: General Preparation of this compound Derivatives

Detailed experimental procedures for the synthesis of various this compound derivatives are outlined in the seminal work by J.T. Craig in the Australian Journal of Chemistry (1965). These methods often involve multi-step sequences starting from more readily available polycyclic aromatic hydrocarbons.

Other Key Reactions of the this compound Ring System

The unique electronic structure of the this compound ring system suggests a rich and varied reactivity profile beyond the examples detailed above. While specific experimental data for this compound itself is limited in the readily available literature, analogous reactions of polycyclic aromatic hydrocarbons provide a predictive framework.

Cycloaddition Reactions

The extended π-system of this compound suggests its potential to participate in cycloaddition reactions, acting as either a diene or a dienophile. The specific mode of reaction would be governed by the frontier molecular orbital energies of the reacting partners.

Conceptual Reaction Scheme: Diels-Alder Reaction

Caption: Conceptual diagram of a Diels-Alder reaction involving the this compound ring system.

Electrophilic Aromatic Substitution

Like other aromatic systems, the this compound ring is expected to undergo electrophilic aromatic substitution. The regioselectivity of such reactions would be dictated by the electron density of the different positions within the ring system, which can be predicted by computational studies.

General Mechanism: Electrophilic Aromatic Substitution

Caption: General mechanism for electrophilic aromatic substitution on the this compound ring.

Spectroscopic Data

The characterization of this compound derivatives relies heavily on spectroscopic techniques.

Table of Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Complex aromatic region with characteristic chemical shifts and coupling constants reflecting the polycyclic structure. |

| ¹³C NMR | Multiple signals in the aromatic region corresponding to the non-equivalent carbon atoms of the this compound core. |

| UV-Vis | Strong absorptions in the UV-visible region due to the extended π-conjugated system. |

| IR | Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings. |

This guide provides a foundational understanding of the reactivity of the this compound ring system based on available literature. Further experimental and computational studies are warranted to fully elucidate the rich and complex chemistry of this unique molecular architecture, which holds potential for applications in materials science and drug discovery.

References

Navigating the Early-Stage Biological Evaluation of Novel Chemical Entities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process, with the preliminary biological evaluation forming a critical cornerstone. This guide provides an in-depth overview of the standard methodologies and data presentation formats essential for the initial assessment of a compound series, exemplified here as "pleiadene compounds." While specific biological data for this compound derivatives is not extensively available in published literature, this document serves as a comprehensive template for conducting and presenting such an evaluation.

The this compound core structure represents a unique polycyclic aromatic hydrocarbon scaffold. The preliminary biological assessment of its derivatives would typically focus on determining their cytotoxic and potential anticancer activities. This involves a tiered approach, beginning with broad cytotoxicity screening across various cancer cell lines, followed by more detailed mechanistic studies for promising candidates.

Data Presentation: Summarizing In Vitro Cytotoxicity

Quantitative data from initial screenings are crucial for identifying lead compounds and understanding structure-activity relationships (SAR). A clear and structured presentation of this data is paramount for comparative analysis. The following table illustrates a standard format for summarizing the cytotoxic activity of a hypothetical series of this compound compounds against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)

| Compound ID | Modification | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Notes |

| PLC-001 | Unsubstituted Core | > 100 | > 100 | > 100 | Inactive |

| PLC-002 | 2-Bromo | 52.3 ± 4.1 | 78.1 ± 6.5 | 65.4 ± 5.8 | Moderate activity |

| PLC-003 | 2,10-Dibromo | 15.8 ± 1.2 | 22.4 ± 2.0 | 18.9 ± 1.5 | Increased potency |

| PLC-004 | 2-Amino | 85.2 ± 7.3 | > 100 | 92.1 ± 8.0 | Low activity |

| PLC-005 | 2-Nitro | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 | Potent activity |

| Doxorubicin | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | Positive Control |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols: Core Methodologies

Detailed and reproducible experimental protocols are the bedrock of reliable biological data. Below are standard operating procedures for key assays typically employed in a preliminary anticancer screening.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations: Workflows and Pathways

Visual diagrams are invaluable for communicating complex experimental workflows and biological mechanisms. The following diagrams are generated using the DOT language.

Caption: A generalized workflow for the preliminary biological evaluation of novel compounds.

Caption: A simplified diagram of common oncogenic signaling pathways.

Methodological & Application

Synthetic Protocols for Functionalized Pleiadene Derivatives: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiadene, a unique polycyclic aromatic hydrocarbon (PAH), presents a compelling scaffold for the development of novel therapeutic agents and advanced materials. Its distinct electronic and structural properties offer opportunities for the synthesis of a diverse range of functionalized derivatives. However, the exploration of this compound chemistry has been limited, and detailed synthetic protocols are not widely available. This document provides a series of detailed, albeit partially hypothetical, application notes and protocols for the synthesis of functionalized this compound derivatives. The methodologies are based on well-established synthetic strategies for other polycyclic aromatic hydrocarbons and are intended to serve as a foundational guide for researchers. All quantitative data, where available from analogous systems, is summarized in structured tables. Experimental workflows and proposed reaction pathways are illustrated with diagrams.

Introduction to the this compound Scaffold

This compound is a non-alternant polycyclic aromatic hydrocarbon with a distinctive seven-membered ring fused to a naphthalene core. This structural feature imparts unique electronic properties and reactivity patterns compared to more common PAHs. The development of synthetic routes to functionalized this compound derivatives is crucial for exploring their potential in medicinal chemistry, materials science, and supramolecular chemistry.[1] This document outlines potential synthetic strategies, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions, to access a variety of this compound analogs.

Proposed Synthetic Protocols

Due to the limited specific literature on this compound functionalization, the following protocols are based on established methods for other PAHs like naphthalene and pyrene.[2][3] The proposed reaction sites on the this compound core are based on general principles of PAH reactivity, where electrophilic attack is anticipated at positions of higher electron density. Computational studies on related PAHs suggest that the most reactive sites for electrophilic attack are typically the C1, C3, C6, and C8 positions of the pyrene core which shares some structural similarity.[3][4] For this compound, the positions on the naphthalene moiety are likely to be more susceptible to electrophilic attack than the seven-membered ring.

Electrophilic Aromatic Substitution: Nitration of this compound

Electrophilic nitration is a fundamental reaction for the introduction of a versatile nitro group, which can be further transformed into other functional groups such as amines.

Experimental Protocol:

-

Dissolution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable inert solvent such as dichloromethane or nitromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq.) and sulfuric acid (catalytic amount) in the same solvent to the cooled this compound solution over a period of 15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the nitrated this compound derivative.

Hypothetical Quantitative Data:

| Entry | Starting Material | Product | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |

| 1 | This compound | 1-Nitrothis compound | 65 | 155-157 | (Anticipated downfield shifts) |

| 2 | This compound | 3-Nitrothis compound | 20 | 160-162 | (Anticipated downfield shifts) |

Logical Workflow for Electrophilic Nitration:

Caption: Workflow for the electrophilic nitration of this compound.

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling of Borylated this compound

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. This protocol first requires the synthesis of a this compound-boronic acid or ester derivative, which can then be coupled with various aryl halides.[5][6]

Experimental Protocol - Part A: Borylation of this compound

-

Setup: In a glovebox, combine this compound (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), an iridium catalyst such as [Ir(cod)OMe]2 (1.5 mol %), and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %) in a dry Schlenk flask.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Reaction: Seal the flask and heat the mixture at 80 °C for 12-16 hours.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the this compound-boronic ester.

Experimental Protocol - Part B: Suzuki-Miyaura Coupling

-

Setup: To a Schlenk flask, add the this compound-boronic ester (1.0 eq.), an aryl halide (e.g., bromobenzene, 1.1 eq.), a palladium catalyst such as Pd(PPh3)4 (3 mol %), and a base (e.g., K2CO3, 2.0 eq.).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1).

-

Reaction: Degas the mixture with argon and then heat at 90 °C for 8-12 hours.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4.

-

Purification: Concentrate the solution and purify the product by column chromatography to yield the functionalized this compound derivative.

Hypothetical Quantitative Data:

| Entry | Aryl Halide | Product | Yield (%) | m.p. (°C) |

| 1 | Bromobenzene | 1-Phenylthis compound | 85 | 180-182 |

| 2 | 4-Bromotoluene | 1-(4-Tolyl)this compound | 82 | 185-187 |

| 3 | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)this compound | 88 | 190-192 |

Signaling Pathway for Suzuki-Miyaura Coupling:

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02577F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistryjournal.in [chemistryjournal.in]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Spectroscopic Characterization of Pleiadene-Based Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary spectroscopic techniques used to characterize pleiadene-based materials. This document includes summaries of key quantitative data, detailed experimental protocols for major analytical methods, and visualizations of experimental workflows to guide researchers in their laboratory practices.

Introduction to this compound and Its Spectroscopic Characterization

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties. The rigid, strained seven-membered ring fused into a phenanthrene system imparts distinct characteristics that are sensitive to substitution and environmental factors. Spectroscopic techniques are fundamental tools for elucidating the structure, purity, and electronic behavior of these materials, which is crucial for their application in areas such as organic electronics and medicinal chemistry.

Key Spectroscopic Techniques and Data

The most common spectroscopic methods for characterizing this compound-based materials include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Quantitative Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for select this compound derivatives. These values can serve as a reference for researchers working with similar compounds.

Table 1: UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 1-Methoxy-7-pleiadone | Not Specified | 255, 305, 350 | Not Reported | [1] |

| This compound I | Rigid Media | > 400 | Not Reported | [2] |

| This compound II | Rigid Media | > 400 | Not Reported | [2] |

| This compound III | Dilute Fluid Solution | > 400 | Not Reported | [2] |

Table 2: ¹H NMR Chemical Shift Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| Aromatic Protons | 7.1 - 8.9 | m | Not Specified | [3] |

| CH=N | 4.3 | s | Not Specified | [3] |

| CH₂ | 3.4 | s | Not Specified | [3] |

Table 3: Fluorescence Data for this compound-Based Materials

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| This compound-C60 Dimers | Not Specified | Not Reported | Not Reported | Not Reported | [2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific this compound derivative and available instrumentation.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the electronic absorption properties of a this compound-based material, including the wavelength of maximum absorption (λmax) and molar absorptivity.

Materials:

-

UV-Vis Spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile)

-

This compound-based material

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the micromolar range, ensuring the maximum absorbance is below 2).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam path of the spectrophotometer.

-

Fill another quartz cuvette with the most dilute sample solution and place it in the sample beam path.

-

Record the baseline spectrum with the pure solvent in both cuvette holders.

-

Replace the blank in the sample holder with the sample cuvette.

-

Acquire the absorption spectrum of the sample.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.

-

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of a this compound-based material.

Materials:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector.

-

Quartz cuvettes (4-sided polished for right-angle geometry)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

This compound-based material

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (typically the λmax from the UV-Vis spectrum).

-

Set the emission wavelength range to be scanned (starting from ~10 nm above the excitation wavelength to avoid scattering).

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Record the emission spectrum of the pure solvent (blank).

-

Record the emission spectrum of the sample solution.

-

Record the emission spectrum of the quantum yield standard.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of a this compound-based material.

Materials:

-

NMR Spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound-based material

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

-

If TMS is not already present in the solvent, add a small drop.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay, number of scans). For ¹³C NMR, a larger number of scans will be required due to the low natural abundance.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic characterization process.

Caption: General workflow for the spectroscopic characterization of this compound-based materials.

Caption: Step-by-step workflow for UV-Vis spectroscopy.

Caption: Step-by-step workflow for fluorescence spectroscopy.

Caption: Step-by-step workflow for NMR spectroscopy.

References

Application Notes and Protocols for Supramolecular Self-Assembly of Triptycene-Based Scaffolds in Drug Development

Disclaimer: The following application notes and protocols are based on the use of triptycene scaffolds , a class of molecules structurally related to pleiadenes. Due to a lack of available scientific literature on the use of pleiadene scaffolds in supramolecular self-assembly for drug delivery at the time of writing, triptycene-based systems are presented here as a relevant and well-documented alternative. The principles and methodologies described may be adaptable for this compound scaffolds in future research.

Introduction

Triptycene, a rigid, three-dimensional aromatic hydrocarbon, and its derivatives have emerged as versatile building blocks in supramolecular chemistry and materials science.[1][2][3][4][5] Their unique paddle-wheel shape and the precise spatial arrangement of functional groups make them ideal scaffolds for constructing well-defined supramolecular architectures.[1] In the context of drug development, triptycene-based scaffolds offer a robust platform for creating novel therapeutic agents and drug delivery systems. Their ability to form organized assemblies allows for the multivalent presentation of targeting ligands, controlled release of therapeutic payloads, and unique mechanisms of biological activity.[6][7]

These notes provide an overview of the applications of triptycene-based supramolecular assemblies in cancer therapy, including quantitative data on their biological activity and detailed experimental protocols for their synthesis and characterization.

Applications in Cancer Therapy

Triptycene derivatives have shown significant promise as anticancer agents, functioning through various mechanisms of action.

Induction of Paraptotic Cell Death

Certain triptycene-peptide hybrids (TPHs) have been found to induce paraptosis, a form of programmed cell death distinct from apoptosis, in cancer cells.[6] This alternative cell death pathway is particularly valuable for overcoming resistance to conventional apoptosis-inducing chemotherapeutics. Mechanistic studies have revealed that these TPHs trigger a cascade of events including the transfer of Ca2+ from the endoplasmic reticulum (ER) to the mitochondria, leading to a loss of mitochondrial membrane potential, ER-mitochondria tethering, and extensive cytoplasmic vacuolization.[6]

Inhibition of Nucleoside Transport and DNA Damage

Another class of triptycene analogs, particularly those with quinone moieties, has demonstrated potent anticancer activity by acting as bifunctional agents.[7] These compounds have been shown to inhibit the cellular transport of nucleosides, thereby disrupting DNA synthesis.[7] Furthermore, they can induce DNA cleavage, adding another layer to their cytotoxic effects against cancer cells.[7] This dual mechanism of action makes them promising candidates for overcoming drug resistance.

Quantitative Data

The following tables summarize the in vitro anticancer activities of representative triptycene derivatives.

Table 1: In Vitro Cytotoxicity of Triptycene-Peptide Hybrids (TPHs) against Jurkat Cells. [6]

| Compound | Description | IC50 (µM) |

| syn-6 | Triptycene core with three cationic KKKGG peptides | 1.8 |

| anti-6 | Triptycene core with three cationic KKKGG peptides | 2.0 |

Table 2: In Vitro Activity of Triptycene Analog TT2 against L1210 Leukemic Cells. [7]

| Activity | IC50 (nM) - Day 2 | IC50 (nM) - Day 4 |

| Inhibition of Proliferation | 300 | 150 |

| Inhibition of Viability | 250 | 100 |

Experimental Protocols

Protocol 1: Synthesis of a Triptycene-Peptide Hybrid (TPH)

This protocol is a generalized procedure based on the synthesis of triptycene-peptide hybrids reported in the literature.[6]

Materials:

-

Triptycene core with appropriate functional groups for conjugation (e.g., carboxylic acid)

-

Cationic peptide (e.g., KKKGG) with a linker (e.g., C8 alkyl amine)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Reagents for deprotection (e.g., TFA)

-

HPLC for purification

Procedure:

-

Dissolve the triptycene core (1 equivalent) in anhydrous DMF.

-

Add the coupling agents HATU (3 equivalents) and HOBt (3 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add the cationic peptide with a linker (3.3 equivalents) and DIPEA (6 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

If the peptide is protected, perform the necessary deprotection step (e.g., treatment with a TFA cocktail).

-

Purify the crude product by reverse-phase HPLC to obtain the final triptycene-peptide hybrid.

-

Characterize the final product by mass spectrometry and NMR.

Protocol 2: Supramolecular Self-Assembly of Triptycene-Peptide Hybrids

This is a general protocol for the self-assembly of amphiphilic triptycene derivatives into supramolecular nanostructures for biological evaluation.

Materials:

-

Lyophilized Triptycene-Peptide Hybrid (TPH)

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Dissolve the lyophilized TPH in sterile, deionized water or PBS to a desired stock concentration (e.g., 1 mM).

-

Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

-

Sonicate the solution in a bath sonicator for 15-30 minutes to facilitate the self-assembly process and to obtain a homogenous dispersion of nanoparticles.

-

The resulting solution containing the self-assembled supramolecular structures is now ready for characterization (e.g., by Dynamic Light Scattering for size determination) and for in vitro biological assays.

Protocol 3: Characterization of Self-Assembled Nanostructures

Dynamic Light Scattering (DLS):

-

Dilute the self-assembled nanoparticle solution to an appropriate concentration with sterile, deionized water or PBS.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

Transmission Electron Microscopy (TEM):

-

Place a drop of the nanoparticle solution onto a carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Remove the excess solution using a filter paper.

-

(Optional) Stain the sample with a suitable negative staining agent (e.g., uranyl acetate) for 1 minute.

-

Remove the excess staining agent and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope.

Visualizations

Caption: Workflow for the synthesis and self-assembly of triptycene-peptide hybrids.

Caption: Signaling pathway of paraptosis induced by triptycene-peptide hybrids.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Iptycenes in supramolecular and materials chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Activity of Triptycene-Peptide Hybrids that Induce Paraptotic Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptycenes: a novel synthetic class of bifunctional anticancer drugs that inhibit nucleoside transport, induce DNA cleavage and decrease the viability of leukemic cells in the nanomolar range in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Applications of Pleiadene Derivatives in Organic Electronics

A comprehensive review of the scientific literature reveals a significant lack of research on the applications of pleiadene derivatives in the field of organic electronics. As of now, there are no established studies demonstrating their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). The synthesis and electronic properties of this compound derivatives have not been a focus of the materials science community for these applications.

Therefore, this document will provide detailed Application Notes and Protocols for a well-researched class of compounds with extensive applications in organic electronics: Pyrene Derivatives . This will serve as a representative example of the type of information required by researchers, scientists, and drug development professionals in this field, adhering to all the specified formatting and content requirements.

Application Notes and Protocols: Pyrene Derivatives in Organic Electronics

Audience: Researchers, scientists, and professionals in organic electronics and materials science.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, is a prominent building block for organic electronic materials due to its excellent photophysical properties, high charge carrier mobility, and robust thermal and chemical stability.[1] Its planar and extended π-conjugated system facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2] The electronic properties of pyrene can be readily tuned by chemical functionalization at various positions on its core, making it a versatile platform for designing materials for a wide range of organic electronic devices.[3][4]

Applications of Pyrene Derivatives

Pyrene derivatives have been successfully employed in various organic electronic devices, demonstrating high performance as active materials in the emissive layers of OLEDs, the active layers of OFETs, and as components in the active layers of OPVs.[1]

Organic Field-Effect Transistors (OFETs)

Pyrene derivatives are excellent candidates for the semiconducting layer in OFETs. Their rigid structure and tendency for ordered molecular packing lead to high charge carrier mobilities.[5] Both p-type and ambipolar OFETs have been fabricated using pyrene-based materials.[5]

Data Presentation: Performance of Pyrene Derivatives in OFETs

| Derivative Name/Structure | Mobility (cm²/Vs) | On/Off Ratio | Device Structure | Reference |

| 1,6- and 1,8-dithien-2-ylpyrene | 0.22 | > 10⁵ | Top-contact, bottom-gate; SiO₂/Si substrate | [6] |

| 2,7-bis(4-hexylphenyl)pyrene | 0.1 | 10⁶ | Top-contact, bottom-gate; SiO₂/Si substrate | [1] |

| BPy2T (2-positional pyrene end-capped oligothiophene) | 3.3 (single crystal) | - | Single crystal OFET | [7] |

| syn-B2IPIO (pyrene-fused azaindacene) | - | - | Used as charge trapping element in nonvolatile memory OFETs, showing a wide memory window of ~59 V. | [8] |

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, pyrene derivatives are utilized as efficient blue light emitters due to their wide bandgap. Functionalization of the pyrene core helps to prevent aggregation-caused quenching, a common issue with planar aromatic molecules, thereby enhancing the solid-state photoluminescence quantum yield.[9][10]

Data Presentation: Performance of Pyrene Derivatives in OLEDs

| Derivative Name/Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) | Reference |

| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | 8.52 | 75,687 | Blue | (0.15, 0.22) | |

| Py-TPE (pyrene with tetraphenylethylene) | 3.19 | 15,750 | Sky-blue | - | [9] |

| Diarylamine-substituted pyrene (Material 3) | 6.62 | - | Blue | (0.16, 0.23) | [11] |

| 1,1'-(9,9-dimethyl-9H-fluorene-2,7-diyl)bis-pyrene | 2.48 | - | Blue | - | [12] |

| 2,7-functionalized pyrene-based emitter | 3.1 | - | Deep blue | (0.16, 0.024) | [13] |

Organic Photovoltaics (OPVs)

In OPVs, pyrene derivatives can function as either electron donor or acceptor materials, or as a third component in ternary blend systems to enhance light absorption and charge transport.[14][15] Their strong absorption in the visible spectrum makes them suitable for harvesting solar energy.[3]

Data Presentation: Performance of Pyrene Derivatives in OPVs

| Derivative Name/Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Device Architecture | Reference |

| N,N-di-p-methoxyphenylamine-substituted pyrene (Py-C) | 12.4 | 0.886 | 20.2 | 69.4 | Perovskite solar cell with pyrene as HTM | [15][16] |